4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE
Overview
Description
4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE is an organic compound that features a piperidine ring attached to a fluorenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE typically involves the reaction of fluorenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often optimize the process for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.
Substitution: The piperidine ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Scientific Research Applications
4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Fluorenone: A compound with a similar fluorenone structure but without the piperidine ring.
Piperidinone: Contains a piperidine ring with a carbonyl group but lacks the fluorenone structure.
Uniqueness
4-(PIPERIDINE-1-CARBONYL)-9H-FLUOREN-9-ONE is unique due to the combination of the piperidine ring and the fluorenone structure. This combination imparts distinct chemical properties and potential applications that are not observed in the individual components alone. The presence of both functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-(piperidine-1-carbonyl)fluoren-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-14-8-3-2-7-13(14)17-15(18)9-6-10-16(17)19(22)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLORUUCUTYQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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